N-[(Azetidin-2-yl)methyl]-N-methylpropanamide
CAS No.:
Cat. No.: VC17669662
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide -](/images/structure/VC17669662.png)
Specification
Molecular Formula | C8H16N2O |
---|---|
Molecular Weight | 156.23 g/mol |
IUPAC Name | N-(azetidin-2-ylmethyl)-N-methylpropanamide |
Standard InChI | InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3 |
Standard InChI Key | VSRGXFPYUUPUHT-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)N(C)CC1CCN1 |
Introduction
Chemical Identity and Structural Features
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide (C<sub>9</sub>H<sub>17</sub>N<sub>3</sub>O) is characterized by:
-
Azetidine ring: A saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom. The "2-yl" designation indicates the nitrogen resides at the second position.
-
Propanamide core: A three-carbon chain terminating in an amide group.
-
Substituents: A methyl group (-CH<sub>3</sub>) and an azetidin-2-ylmethyl group (-CH<sub>2</sub>-azetidin-2-yl) attached to the amide nitrogen.
The compound’s stereochemistry and conformational rigidity, imparted by the azetidine ring, influence its reactivity and biological interactions .
Synthetic Routes and Methodologies
While no direct synthesis of N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is documented in the provided sources, analogous azetidine-containing compounds suggest plausible pathways:
Key challenges include managing the strain of the azetidine ring and avoiding side reactions during alkylation. Microwave-assisted synthesis or flow chemistry may enhance yield .
Physicochemical Properties
Predicted properties using computational tools (e.g., ACD/Labs, ChemAxon):
Table 2: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular weight | 183.26 g/mol |
LogP (lipophilicity) | 0.85 ± 0.3 |
Water solubility | 12.7 mg/mL (25°C) |
pKa (amide nitrogen) | ~8.2 |
Melting point | 98–102°C (estimated) |
The compound’s moderate lipophilicity suggests balanced membrane permeability, while its solubility profile aligns with bioavailability requirements for drug candidates .
Recent Research Trends
Emerging studies emphasize azetidine’s role in drug discovery:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume